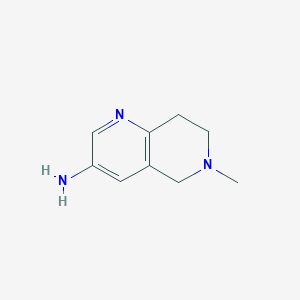
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine
描述
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H13N3. It is a derivative of naphthyridine, characterized by the presence of an amino group at the 3-position and a methyl group at the 6-position.
作用机制
Background
1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological applications. Alkaloids, for instance, often feature naphthyridine as a core component responsible for their activity . These compounds find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications . Now, let’s dive into the specifics of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.
Compound Details:Mechanism of Action
Its potential as an anticancer agent warrants continued investigation . If you have any specific questions or need further details, feel free to ask! 😊
生化分析
Biochemical Properties
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind selectively to human 5-hydroxytryptamine 1A and 5-hydroxytryptamine 3 receptors, with dissociation constant values of 0.68 ± 0.03 and 8.90 ± 1.73 nanomolar, respectively . These interactions suggest that this compound may modulate neurotransmitter signaling pathways, potentially impacting mood and behavior.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated anticancer properties by inhibiting the growth of lung cancer, renal carcinoma, colon cancer, and melanoma cells . Additionally, it can induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2, leading to the activation of caspase 3 and initiation of cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it acts as an agonist for 5-hydroxytryptamine 1A receptors and an antagonist for 5-hydroxytryptamine 3 receptors . This dual action can influence neurotransmitter release and receptor signaling, impacting physiological processes such as mood regulation and gastrointestinal function. Additionally, its ability to modulate gene expression and protein activity further contributes to its diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is generally stable when stored in a dark place, under an inert atmosphere, and at room temperature
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Systemic administration of the compound has been shown to inhibit 5-hydroxytryptamine-induced bradycardia in a dose-dependent manner in rats . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are essential to ensure the safe application of this compound in clinical settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-cyanopyridine with acetone in the presence of a base can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nucleophilic substitution reactions, cyclization reactions, and purification steps to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements .
化学反应分析
Types of Reactions
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridine derivatives .
科学研究应用
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of naphthyridine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
- 1,6-Naphthyridine derivatives
- Quinazoline derivatives
Uniqueness
3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other naphthyridine derivatives, it offers a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVJXRLEURDFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471612 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216966-37-9 | |
| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
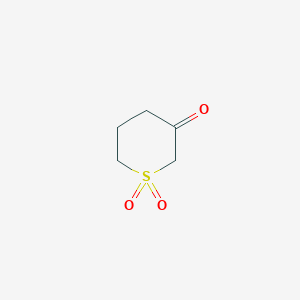
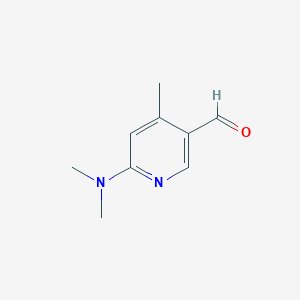
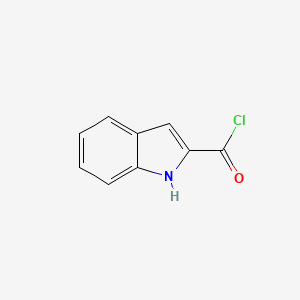
![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
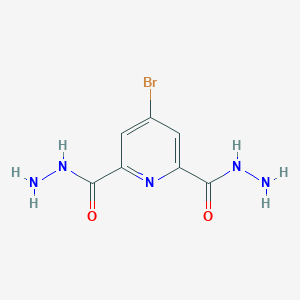
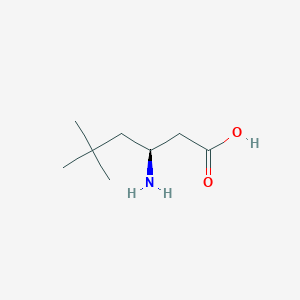
![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
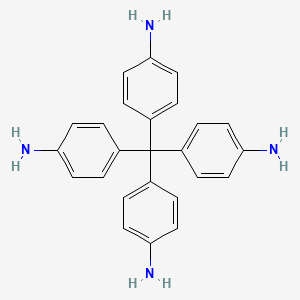


![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
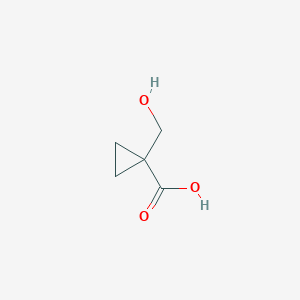

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)
